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Compound of Interest

Compound Name: 1-Acetylcyclohexene

Cat. No.: B1328911 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

nuanced spectroscopic characteristics of 1-Acetylcyclohexene and its derivatives. This report

provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, supported by

established experimental protocols and visual representations of structure-spectroscopy

relationships.

This guide delves into the spectroscopic nuances of 1-Acetylcyclohexene, a versatile building

block in organic synthesis, and its derivatives. Understanding the subtle shifts in spectral data

corresponding to structural modifications is paramount for reaction monitoring, quality control,

and the rational design of novel chemical entities. This publication presents a comparative

analysis of key spectroscopic data to aid researchers in identifying and characterizing these

valuable compounds.

Spectroscopic Data Summary
The following tables provide a comparative summary of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Acetylcyclohexene and its

representative derivative, 4-Acetyl-1-methylcyclohexene.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

1-Acetylcyclohexene ~6.92 m =CH-

~2.28 m -CH₂-C=C

~2.24 s -COCH₃

~1.62 m -CH₂-CH₂-

4-Acetyl-1-

methylcyclohexene
~5.31 s =CH-

2.50-2.39 m -CH(Ac)-

2.16-1.84 m Ring -CH₂-

~2.10 s -COCH₃

~1.58 s =C-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

1-Acetylcyclohexene ~199.0 C=O

~142.0 =C-Ac

~138.0 =CH-

~28.0 -COCH₃

~26.0, 23.0, 22.0, 21.0 Ring -CH₂-

4-Acetyl-1-methylcyclohexene 211.99 C=O

133.77 =C-CH₃

119.23 =CH-

47.20 -CH(Ac)-

29.46, 27.92, 27.02, 24.87 Ring -CH₂-

23.36 =C-CH₃ or -COCH₃

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1-Acetylcyclohexene 124 109, 81, 67, 43

4-Acetyl-1-methylcyclohexene 138 123, 95, 81, 67, 43

Table 4: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)
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Compound Wavenumber (cm⁻¹) Assignment

1-Acetylcyclohexene ~2930 C-H (sp³) stretch

~1665 C=O stretch (conjugated)

~1640 C=C stretch

4-Acetyl-1-methylcyclohexene ~2920 C-H (sp³) stretch

~1710 C=O stretch

~1650 C=C stretch

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is

dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in

a 5 mm NMR tube.[1] The spectrometer is locked onto the deuterium signal of the solvent to

ensure field stability.[1] Shimming is performed to optimize the homogeneity of the magnetic

field and improve spectral resolution.[1] For a standard ¹H NMR spectrum, data is acquired

over a spectral width of approximately -5 to 20 ppm. For ¹³C NMR, a wider spectral width,

typically 0 to 220 ppm, is used. The number of scans is adjusted to achieve an adequate

signal-to-noise ratio. The acquired free induction decay (FID) is then subjected to Fourier

transformation to obtain the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy
For liquid samples, a neat spectrum is typically obtained. A drop of the liquid is placed on a salt

plate (e.g., NaCl or KBr) and a second plate is placed on top to create a thin film.[2] The plates

are then mounted in the sample holder of the FTIR spectrometer.[2] A background spectrum of

the clean, empty salt plates is recorded first and automatically subtracted from the sample

spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in a volatile organic solvent is injected into the gas

chromatograph. The sample is vaporized in the heated injection port and separated on a

capillary column (e.g., with a dimethylpolysiloxane stationary phase). The separated

components then enter the mass spectrometer. For electron ionization (EI), the molecules are

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[3][4] The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[5]

Visualization of Structure-Spectroscopy
Relationships
The following diagrams illustrate the general experimental workflow for spectroscopic analysis

and the influence of substituent position on the ¹³C NMR chemical shift of the carbonyl carbon

in acetylcyclohexene derivatives.
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Caption: General workflow for the spectroscopic analysis of chemical compounds.
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Substituent Position on Cyclohexene Ring

Effect on Carbonyl ¹³C NMR Chemical Shift (δ ppm)
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Caption: Influence of substituent position on the carbonyl ¹³C NMR chemical shift.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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